3,5-Diethyl-1,2,4-trithiolane 3,5-Diethyl-1,2,4-trithiolane 3,5-Diethyl-1,2,4-trithiolane is a natural product found in Allium cepa with data available.
Brand Name: Vulcanchem
CAS No.: 54644-28-9
VCID: VC3874826
InChI: InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3
SMILES: CCC1SC(SS1)CC
Molecular Formula: C6H12S3
Molecular Weight: 180.4 g/mol

3,5-Diethyl-1,2,4-trithiolane

CAS No.: 54644-28-9

Cat. No.: VC3874826

Molecular Formula: C6H12S3

Molecular Weight: 180.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diethyl-1,2,4-trithiolane - 54644-28-9

Specification

CAS No. 54644-28-9
Molecular Formula C6H12S3
Molecular Weight 180.4 g/mol
IUPAC Name 3,5-diethyl-1,2,4-trithiolane
Standard InChI InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3
Standard InChI Key WQXXXHMEBYGSBG-UHFFFAOYSA-N
SMILES CCC1SC(SS1)CC
Canonical SMILES CCC1SC(SS1)CC

Introduction

Chemical Structure and Stereoisomerism

3,5-Diethyl-1,2,4-trithiolane belongs to the class of trithiolanes, which are saturated heterocycles containing three sulfur atoms in a six-membered ring . The compound exists as two stereoisomers: cis- and trans-3,5-diethyl-1,2,4-trithiolane. The trans-isomer, specifically (3R,5R)-3,5-diethyl-1,2,4-trithiolane, has been identified in cooked Allium varieties and is characterized by its chiral centers at the 3 and 5 positions .

The molecular structure features a chair-like conformation with ethyl groups (-CH₂CH₃) extending axially or equatorially depending on the stereoisomer. X-ray crystallography and NMR data confirm the trans configuration’s prevalence in natural sources, where the ethyl groups occupy opposite spatial orientations relative to the ring plane .

Physical and Chemical Properties

Table 1: Physical Properties of 3,5-Diethyl-1,2,4-Trithiolane

PropertyValueSource
AppearanceYellow clear liquid
Specific Gravity (25°C)1.147–1.160
Boiling Point (1 mmHg)70–72°C
Refractive Index (20°C)1.558–1.570
Vapor Pressure (25°C)0.0179 mmHg
logP (octanol-water)3.38
Odor Threshold (trans)0.027–0.056 ng/L (air)

The compound’s lipophilicity (logP = 3.38) suggests moderate solubility in organic solvents, aligning with its use in flavorant formulations . Its low odor thresholds for trans-isomers (0.027–0.056 ng/L) make it a potent contributor to aromatic profiles in foods .

Natural Occurrence and Flavor Contributions

3,5-Diethyl-1,2,4-trithiolane is a key flavor constituent in cooked Allium species (e.g., onions, garlic). Gas chromatography-olfactometry (GC-O) studies reveal distinct odor profiles for its stereoisomers:

  • trans-Isomers: Exhibit cooked onion-like, fruity, and blackcurrant-like aromas with thresholds as low as 0.027 ng/L .

  • cis-Isomer: Imparts meat broth-like notes but requires higher concentrations (5–10× thresholds vs. trans) .

Table 2: Odor Characteristics of Stereoisomers

IsomerOdor DescriptionThreshold (ng/L)Source
transOnion, fruity, blackcurrant0.027–0.056
cisMeat broth, cooked onion0.14–0.28

The compound’s formation in Allium is linked to thermal degradation of sulfur precursors during cooking. Its concentration varies across cultivars, influencing sensory profiles .

Analytical Quantification Methods

Accurate measurement of 3,5-diethyl-1,2,4-trithiolane stereoisomers in complex matrices (e.g., foods) requires advanced techniques:

  • Enantioselective 2D GC-MS: Coupled with stable isotope dilution assays, this method resolves cis- and trans-isomers using chiral columns .

  • Internal Standards: Deuterated analogs ([²H₄]-isotopes) correct for matrix effects and recovery losses during extraction .

This approach achieves high sensitivity (sub-ng/L detection limits), enabling precise quantification in biological and food samples .

Applications in Flavor Science

The compound’s potent aroma and low thresholds make it valuable in:

  • Food Flavoring: Enhances savory notes in processed meats, soups, and Allium-based products.

  • Natural Flavor Extraction: Isolated from cooked onions or garlic for use in natural flavor formulations.

  • Sensory Studies: Serves as a reference standard in GC-O to map aroma-active compounds in foods .

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